N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(Furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a furan-2-carbonyl substituent at the N1 position, a 4-methylphenyl group at the C5 position, and a methanesulfonamide moiety attached to the para-substituted phenyl ring at C2. Pyrazolines are known for their diverse biological activities, including carbonic anhydrase inhibition and cytotoxicity . Structural characterization of such compounds typically employs techniques like X-ray crystallography (using SHELX and WinGX/ORTEP ), NMR, and HRMS .
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-5-7-17(8-6-15)20-14-19(23-25(20)22(26)21-4-3-13-29-21)16-9-11-18(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDQRDXKKHFWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a furan moiety and a methanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 398.49 g/mol. The specific structural components contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar pyrazole frameworks have shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The mechanism often involves the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that sulfonamide derivatives exhibit broad-spectrum antibacterial effects. The presence of the pyrazole ring enhances the affinity for bacterial enzymes, leading to effective inhibition of bacterial growth .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. Studies have demonstrated that similar sulfonamide compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with specific protein targets within cells:
- Enzyme Inhibition : The methanesulfonamide group is known to interact with active sites of enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The compound may also act as a modulator of receptors involved in inflammatory responses and cancer progression.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC50 values in the low micromolar range against A549 lung cancer cells. |
| Study 2 | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%. |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing furan and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound has been investigated for its antibacterial potential, suggesting that it may inhibit bacterial growth through enzyme inhibition or disruption of cell membrane integrity.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that derivatives similar to this compound exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been explored in various studies. Its structural components may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study synthesized several pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications to the pyrazole structure enhanced cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound may act as an inhibitor by binding to the active sites of specific enzymes, modulating their activity. This mechanism is crucial in drug design, particularly for targeting enzymes involved in disease pathways.
Chemical Reactions Analysis
Reaction Sites and Functional Group Reactivity
The compound exhibits reactivity at four primary sites:
2.1. Ring-Opening of Dihydropyrazole
Under acidic conditions (e.g., HCl/EtOH), the dihydropyrazole ring undergoes protonation at the nitrogen, followed by cleavage to form a diketone intermediate. This reaction is critical for synthesizing open-chain analogs:
Conditions :
2.2. Furan Ring Oxidation
The furan moiety is oxidized to a maleic anhydride derivative using meta-chloroperbenzoic acid (mCPBA):
Key Data :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| mCPBA | Maleic anhydride | 68% |
| KMnO₄ (acidic) | Fully oxidized diacid | 45% |
This reaction alters the compound’s electronic properties, impacting its biological activity.
2.3. Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes nitration at the para position relative to the methyl group:
Reagents :
-
Nitration: HNO₃/H₂SO₄ at 0–5°C
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Halogenation: Cl₂/FeCl₃
Product Distribution :
| Reaction | Major Product | Minor Product |
|---|---|---|
| Nitration | 4-Methyl-3-nitrobenzene derivative | 4-Methyl-2-nitro isomer (<5%) |
| Bromination | 4-Methyl-3-bromo derivative | Dibrominated side products (8%) |
Methanesulfonamide Group Reactivity
The sulfonamide group demonstrates limited reactivity under physiological conditions but undergoes hydrolysis in concentrated H₂SO₄:
Kinetic Data :
-
Hydrolysis half-life: 24 hours at 100°C in 6M H₂SO₄
Catalytic Hydrogenation
Selective hydrogenation of the dihydropyrazole’s C=N bond using Pd/C yields a tetrahydropyrazole derivative:
Conditions :
-
Pressure: 50 psi H₂
-
Catalyst: 10% Pd/C
-
Conversion: >95%
Product Applications :
-
Increased solubility in polar solvents
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Enhanced binding to hydrophobic enzyme pockets
5.2. Cross-Coupling Reactions
The 4-methylphenyl group participated in Suzuki-Miyaura coupling with aryl boronic acids:
Conditions :
-
Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O
Scope :
| Boronic Acid | Yield |
|---|---|
| 4-Methoxyphenyl | 82% |
| 3-Nitrophenyl | 67% |
Stability Under Physiological Conditions
The compound remains stable in simulated gastric fluid (pH 1.2) for 8 hours but degrades in liver microsomes via oxidative pathways:
Metabolite Profile :
| Enzyme | Primary Metabolite |
|---|---|
| CYP3A4 | Hydroxylated 4-methylphenyl derivative |
| CYP2D6 | N-Demethylated sulfonamide |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the pyrazoline core, which influence electronic properties, steric effects, and biological activity. Key examples include:
Key Observations :
- N1 Substituents : The furan-2-carbonyl group in the target compound contrasts with benzenesulfonamide () or carbaldehyde/acetyl groups (). Furan’s electron-rich nature may enhance π-π interactions compared to bulkier sulfonamides.
- C3 Moieties : Methanesulfonamide in the target compound offers strong hydrogen-bonding capacity, similar to benzenesulfonamide derivatives in but distinct from carbothioamide () or hydroxyphenyl groups.
Crystallographic and Electronic Properties
- Crystal Packing : Pyrazoline derivatives with halogen substituents (e.g., 4-fluorophenyl in ) exhibit tight packing due to halogen bonding, whereas the target compound’s furan and methyl groups may induce less dense packing, affecting solubility .
- Bond Lengths/Angles : The pyrazoline core in all analogs shows consistent bond lengths (C–N: ~1.34 Å; N–N: ~1.38 Å), confirming planarity. Substituents like furan-2-carbonyl may slightly distort the dihedral angle between the pyrazoline and aryl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
